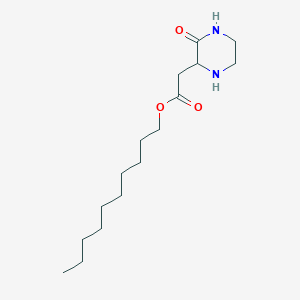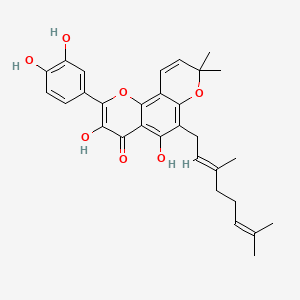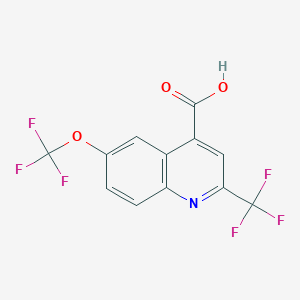![molecular formula C17H15NO3S B3075118 Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate CAS No. 1026256-93-8](/img/structure/B3075118.png)
Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate
Descripción general
Descripción
Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate is a chemical compound known for its diverse applications in pharmaceutical and chemical research. It is also referred to as N-(1-Benzo[b]thien-2-yl-ethyl)-N-hydroxy O-phenyl Carbamate . This compound is notable for its structural complexity, which includes a benzo[b]thiophene moiety, making it a subject of interest in various scientific studies.
Mecanismo De Acción
Target of Action
Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate, also known as N-(1-Benzo[b]thien-2-yl-ethyl)-N-hydroxyO-phenylCarbamate, is a selective inhibitor of the enzyme 5-lipoxygenase . This enzyme plays a crucial role in the formation of leukotrienes from arachidonic acid .
Mode of Action
The compound exerts its effects by selectively inhibiting 5-lipoxygenase, thereby preventing the formation of leukotrienes . Leukotrienes are substances that induce numerous biological effects including augmentation of neutrophil and eosinophil migration, neutrophil and monocyte aggregation, leukocyte adhesion, increased capillary permeability, and smooth muscle contraction . By inhibiting leukotriene formation, the compound can alleviate these effects .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the leukotriene pathway. Specifically, it inhibits the formation of leukotrienes LTB4, LTC4, LTD4, and LTE4 . These leukotrienes are involved in various inflammatory responses, and their inhibition can help reduce inflammation and associated symptoms .
Pharmacokinetics
It’s known that the compound is orally active .
Result of Action
The inhibition of leukotriene formation by this compound can lead to a reduction in inflammation, edema, mucus secretion, and bronchoconstriction in the airways of asthmatic patients . This can help alleviate the symptoms of conditions like asthma .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the compound should be stored in an ambient temperature for optimal stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate typically involves the reaction of 1-benzo[b]thiophen-2-ylethanol with hydroxyurea in the presence of an acid . This method is efficient and yields the desired product with high purity. The reaction conditions often include moderate temperatures and the use of solvents like acetic acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and consistency. The use of advanced reactors and automation can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[b]thiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted derivatives of the original compound. These products can have varied applications depending on their specific chemical properties.
Aplicaciones Científicas De Investigación
Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate has several applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tioconazole: Another thiophene-containing compound used as an antifungal agent.
Dorzolamide: A thiophene derivative used in the treatment of glaucoma.
Uniqueness
Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate is unique due to its specific structural features, including the benzo[b]thiophene moiety and the hydroxycarbamate group. These features confer distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
phenyl N-[1-(1-benzothiophen-2-yl)ethyl]-N-hydroxycarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-12(16-11-13-7-5-6-10-15(13)22-16)18(20)17(19)21-14-8-3-2-4-9-14/h2-12,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRWRMUPUGECBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2S1)N(C(=O)OC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z)-3-[(4-chloro-6-methylpyrimidin-2-yl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile](/img/structure/B3075045.png)

![4-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B3075069.png)




![3-nitro-2-(4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidin-1-yl)pyridine](/img/structure/B3075105.png)





